molecular formula C13H16O5 B131247 Tert-butyl 4-formyl-2-methoxyphenyl carbonate CAS No. 145361-91-7

Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Cat. No.: B131247
CAS No.: 145361-91-7
M. Wt: 252.26 g/mol
InChI Key: QHWDRZQSXVKLON-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.27 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its tert-butyl group, formyl group, and methoxyphenyl carbonate structure, which contribute to its unique chemical properties.

Scientific Research Applications

Tert-butyl 4-formyl-2-methoxyphenyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for phenols.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for Tert-butyl 4-formyl-2-methoxyphenyl carbonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate typically involves the reaction of 4-formyl-2-methoxyphenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-formyl-2-methoxyphenol+tert-butyl chloroformatetert-butyl 4-formyl-2-methoxyphenyl carbonate\text{4-formyl-2-methoxyphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-formyl-2-methoxyphenol+tert-butyl chloroformate→tert-butyl 4-formyl-2-methoxyphenyl carbonate

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-2-methoxyphenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl carbonates

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-methoxyphenyl carbonate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-2-methoxyphenyl carbonate
  • Tert-butyl 4-formylphenyl carbonate
  • Tert-butyl 4-formyl-2-hydroxyphenyl carbonate

Uniqueness

Tert-butyl 4-formyl-2-methoxyphenyl carbonate is unique due to the presence of both formyl and methoxy groups, which provide distinct reactivity and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl (4-formyl-2-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDRZQSXVKLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350844
Record name O-T-Boc-Vanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145361-91-7
Record name O-T-Boc-Vanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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